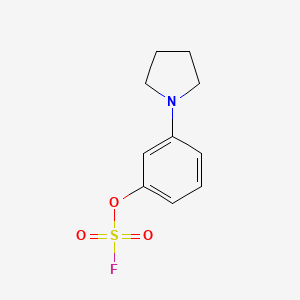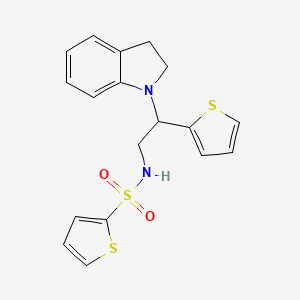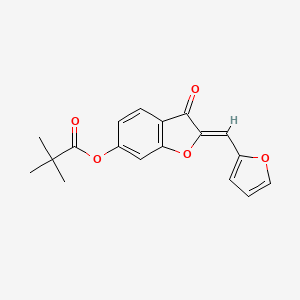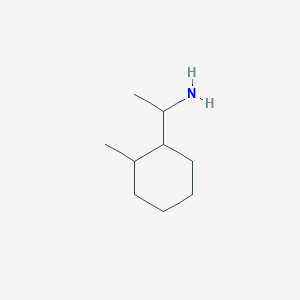![molecular formula C21H27NO2 B2655286 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine CAS No. 701255-41-6](/img/structure/B2655286.png)
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is a compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a phenyl group and a morpholine ring into the adamantane structure enhances its chemical and biological properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine typically involves the following steps:
Formation of 3-Phenyl-1-adamantane: This can be achieved through the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Carbonylation: The 3-Phenyl-1-adamantane is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.
Morpholine Addition: Finally, morpholine is added to the carbonylated intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological diseases and as an antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a stable scaffold that can enhance the binding affinity and specificity of the compound to its targets. The phenyl and morpholine groups can further modulate the compound’s activity by influencing its electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with a phenyl group, but with a carboxylic acid instead of a morpholine ring.
1,3-Dehydroadamantane: A dehydrogenated form of adamantane with high reactivity.
Adamantanecarboxylate esters: Esters derived from adamantane carboxylic acids.
Uniqueness
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is unique due to the presence of both a phenyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups with the adamantane core results in a compound with enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.
Propiedades
IUPAC Name |
morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUGUCPVTUFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2655211.png)
![2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2655214.png)
![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)







![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2655226.png)
